molecular formula C17H21N3O2S B2456866 (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine CAS No. 2034996-97-7

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine

Cat. No. B2456866
M. Wt: 331.43
InChI Key: MJHYLIOPAFQKSR-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine”, commonly known as MPS, is an organic compound1. It has a molecular formula of C17H21N3O2S and a molecular weight of 331.431.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of MPS. However, the synthesis of organic compounds is a well-studied field, and methods for synthesizing similar compounds may be applicable2.



Molecular Structure Analysis

The molecular structure of MPS is determined by its molecular formula, C17H21N3O2S1. However, the specific arrangement of these atoms in space, known as the compound’s conformation, could not be found in the available resources.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving MPS. Chemical reactions can depend on many factors, including the presence of other substances, temperature, and pressure.



Physical And Chemical Properties Analysis

The physical and chemical properties of MPS are determined by its molecular structure1. However, specific properties such as melting point, boiling point, and solubility could not be found in the available resources.


Safety And Hazards

Safety Data Sheets (SDS) provide information on the safety and hazards of chemical compounds3. However, an SDS specifically for MPS could not be found in the available resources.


Future Directions

The future directions for research on MPS are not specified in the available resources. Future research could potentially explore its synthesis, properties, and potential applications in various fields.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemistry professional.


properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-19-12-9-17(18-19)16-8-5-11-20(14-16)23(21,22)13-10-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHYLIOPAFQKSR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine

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